molecular formula C23H30N2O B6009951 4-[1-(2,2-diphenylethyl)-3-piperidinyl]morpholine

4-[1-(2,2-diphenylethyl)-3-piperidinyl]morpholine

Cat. No. B6009951
M. Wt: 350.5 g/mol
InChI Key: MXKNLALVYCFROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(2,2-diphenylethyl)-3-piperidinyl]morpholine (DP-MeMORPH) is a compound that has been studied for its potential use in scientific research. It is a morpholine derivative that has shown promise in various applications, including neuroscience and drug discovery.

Mechanism of Action

4-[1-(2,2-diphenylethyl)-3-piperidinyl]morpholine acts as a sigma-1 receptor agonist, which results in the modulation of various signaling pathways in the central nervous system. This modulation can lead to changes in neurotransmitter release, calcium signaling, and gene expression. The exact mechanism of action of 4-[1-(2,2-diphenylethyl)-3-piperidinyl]morpholine is still being studied, but it is thought to involve the modulation of protein-protein interactions within the sigma-1 receptor complex.
Biochemical and Physiological Effects:
4-[1-(2,2-diphenylethyl)-3-piperidinyl]morpholine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the brain, which can lead to improved cognitive function. 4-[1-(2,2-diphenylethyl)-3-piperidinyl]morpholine has also been shown to have neuroprotective effects, particularly in models of ischemia and neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[1-(2,2-diphenylethyl)-3-piperidinyl]morpholine in lab experiments is its high affinity for the sigma-1 receptor, which allows for selective targeting of this receptor. However, one limitation of using 4-[1-(2,2-diphenylethyl)-3-piperidinyl]morpholine is its relatively low potency compared to other sigma-1 receptor agonists. This can make it more difficult to achieve the desired effects in lab experiments.

Future Directions

There are several future directions for the study of 4-[1-(2,2-diphenylethyl)-3-piperidinyl]morpholine. One area of interest is the development of more potent analogs of 4-[1-(2,2-diphenylethyl)-3-piperidinyl]morpholine that can be used in lab experiments and potentially as therapeutic agents. Another area of interest is the study of the sigma-1 receptor complex and its role in various physiological and pathological processes in the central nervous system. Overall, 4-[1-(2,2-diphenylethyl)-3-piperidinyl]morpholine has shown promise as a compound for scientific research, particularly in the field of neuroscience.

Synthesis Methods

4-[1-(2,2-diphenylethyl)-3-piperidinyl]morpholine can be synthesized by reacting 4-morpholinepropanol with 1-(2,2-diphenylethyl)piperidine in the presence of a catalyst. This reaction results in the formation of 4-[1-(2,2-diphenylethyl)-3-piperidinyl]morpholine as a white solid. The purity of the compound can be confirmed using analytical techniques such as NMR and HPLC.

Scientific Research Applications

4-[1-(2,2-diphenylethyl)-3-piperidinyl]morpholine has been studied for its potential use in neuroscience research. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes in the central nervous system. 4-[1-(2,2-diphenylethyl)-3-piperidinyl]morpholine has also been studied for its potential use in drug discovery, particularly for the development of new treatments for neurological disorders.

properties

IUPAC Name

4-[1-(2,2-diphenylethyl)piperidin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O/c1-3-8-20(9-4-1)23(21-10-5-2-6-11-21)19-24-13-7-12-22(18-24)25-14-16-26-17-15-25/h1-6,8-11,22-23H,7,12-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKNLALVYCFROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(C2=CC=CC=C2)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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